tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is notable for its use in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 6-fluoro-4-formylpyridine with tert-butyl carbamate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized pyridine derivatives.
Scientific Research Applications
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the fluorine atom play crucial roles in these interactions, facilitating binding to the active sites of target proteins. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-formylpyridin-3-yl)carbamate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
tert-Butyl (6-chloro-4-formylpyridin-3-yl)carbamate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
tert-Butyl (6-fluoro-4-methylpyridin-3-yl)carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(6-fluoro-4-formylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGUOILWFPOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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